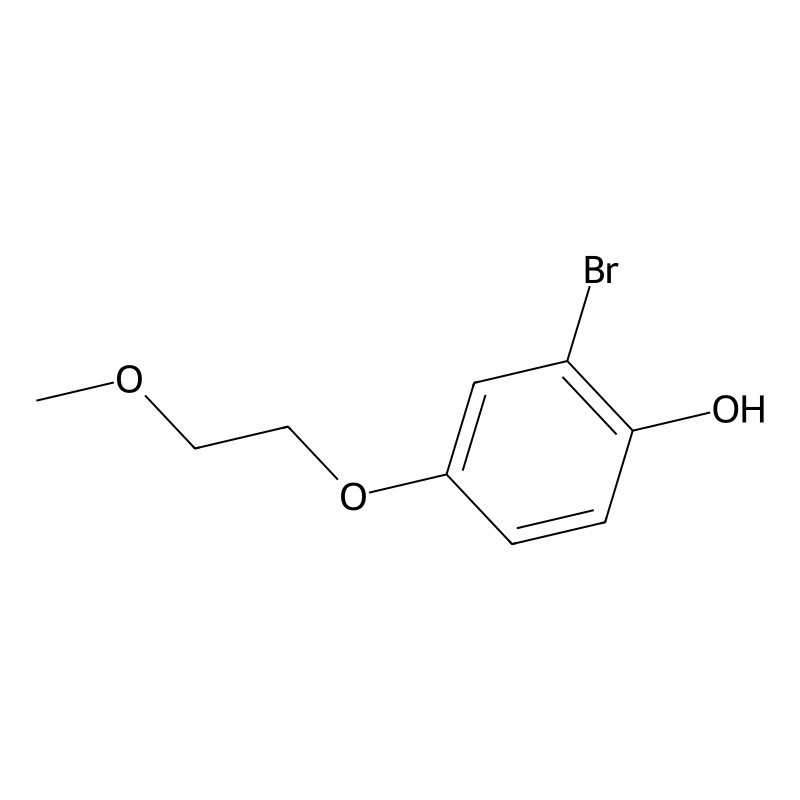

2-Bromo-4-(2-methoxyethoxy)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Brominated phenols: Bromine substitution on phenol rings can influence various biological properties. Research explores the potential of brominated phenols in medicinal chemistry, particularly for their antimicrobial and anti-inflammatory activities .

- Alkyl ethers: The presence of the methoxyethoxy group classifies this compound as an alkyl ether. Research on alkyl ethers explores their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

2-Bromo-4-(2-methoxyethoxy)phenol is an organic compound characterized by a bromine atom and a methoxyethoxy group attached to a phenolic structure. Its chemical formula is C11H15BrO3, and it is known for its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound's structure features a bromine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the phenol ring, which influences its chemical reactivity and biological properties.

The reactivity of 2-Bromo-4-(2-methoxyethoxy)phenol primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which acts as a leaving group. The compound can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. Additionally, it may participate in oxidation reactions, leading to various derivatives depending on reaction conditions.

The synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol can be achieved through several methods:

- Bromination of 4-Hydroxyacetophenone: This method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone. Subsequent reactions include methoxide-bromide exchange and reduction steps to yield the target compound .

- Direct Synthesis from Phenolic Precursors: Another approach involves starting from phenolic compounds and introducing the methoxyethoxy group through etherification reactions followed by bromination.

- Multi-step Synthesis: Various synthetic routes may involve multiple steps, including protection-deprotection strategies for functional groups to achieve the desired substitution pattern on the phenolic ring.

2-Bromo-4-(2-methoxyethoxy)phenol has potential applications in:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: In formulations aimed at pest control or plant growth regulation.

- Material Science: As an additive in polymer formulations to enhance properties like thermal stability or UV resistance.

Interaction studies involving 2-Bromo-4-(2-methoxyethoxy)phenol focus on its behavior in biological systems and its interactions with various biomolecules. Preliminary investigations suggest that compounds with similar structures may interact with enzymes or receptors, influencing biological pathways. Further research is needed to elucidate specific interactions and mechanisms of action for this compound.

Similar compounds include:

- 2-Bromo-4-methoxyphenol: This compound lacks the methoxyethoxy substituent but shares similar reactivity due to the bromine atom.

- 4-(2-Methoxyethyl)phenol: This compound features a methoxyethyl group instead of methoxyethoxy, potentially offering different solubility and reactivity characteristics.

- 2,4-Dibromophenol: Contains two bromine substituents but lacks the methoxy or ethoxy groups, providing insights into how halogenation affects biological activity.

Comparison TableCompound Name Key Features Unique Aspects 2-Bromo-4-(2-methoxyethoxy)phenol Bromine at position 2, methoxyethoxy group Potentially enhanced solubility and bioactivity 2-Bromo-4-methoxyphenol Bromine at position 2, methoxy group Simpler structure; less steric hindrance 4-(2-Methoxyethyl)phenol Methoxyethyl group only Different functional group effects 2,4-Dibromophenol Two bromine substituents Examines effects of multiple halogenations

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(2-methoxyethoxy)phenol | Bromine at position 2, methoxyethoxy group | Potentially enhanced solubility and bioactivity |

| 2-Bromo-4-methoxyphenol | Bromine at position 2, methoxy group | Simpler structure; less steric hindrance |

| 4-(2-Methoxyethyl)phenol | Methoxyethyl group only | Different functional group effects |

| 2,4-Dibromophenol | Two bromine substituents | Examines effects of multiple halogenations |

The uniqueness of 2-Bromo-4-(2-methoxyethoxy)phenol lies in its combination of halogenation and ether functionalization, which may confer distinct chemical properties and biological activities compared to these similar compounds.

The bromination of phenolic compounds represents a fundamental transformation in aromatic chemistry, involving the introduction of bromine atoms into electron-rich aromatic systems. For the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol, the bromination step requires careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [1] [2].

Direct Bromination Methods

The most straightforward approach involves the direct bromination of 4-(2-methoxyethoxy)phenol using molecular bromine. This reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic attack [3]. The reaction can be conducted in inert solvents such as carbon disulfide or carbon tetrachloride at room temperature [3]. However, this approach often yields mixtures of ortho and para brominated products, requiring careful optimization to achieve the desired regioselectivity.

N-Bromosuccinimide (NBS) Bromination

N-Bromosuccinimide has emerged as a versatile brominating agent for phenolic substrates, offering improved selectivity compared to molecular bromine [2]. The reaction proceeds under mild conditions, typically at room temperature to 60°C, and demonstrates particular effectiveness for para-selective bromination of phenols [4]. The mechanism involves the formation of a bromonium ion intermediate, which attacks the most electron-rich position on the aromatic ring. For methoxy-substituted phenols, NBS bromination often provides excellent regioselectivity favoring the para position relative to the hydroxyl group [5].

Oxidative Bromination Systems

Oxidative bromination represents an environmentally friendly approach utilizing bromide salts in combination with oxidizing agents. The potassium bromide-hydrogen peroxide system has shown particular promise for phenolic substrates [6]. This method generates bromine in situ through the oxidation of bromide ions, providing better control over the bromination process and reducing the handling of hazardous bromine gas [7]. The reaction typically requires acidic conditions (pH 3-4) for optimal results and demonstrates moderate to high selectivity depending on the substrate structure [7].

I(III)-Based Reagents

A significant advancement in phenolic bromination involves the use of hypervalent iodine reagents, particularly the PIDA-AlBr₃ system (phenyliodine diacetate with aluminum tribromide) [8]. This reagent system generates PhIOAcBr as the active brominating species, which demonstrates exceptional stability and reactivity under mild conditions [8]. The reaction proceeds at room temperature in an open flask environment, making it operationally simple and scalable. The reagent can be prepared in situ or isolated and stored at 4°C for up to one month without significant loss of activity [8].

Regioselective TMSBr Systems

Trimethylsilyl bromide (TMSBr) in combination with bulky sulfoxides has been developed as a highly regioselective bromination method for phenols [9]. The system using (4-ClC₆H₄)₂SO as the sulfoxide promoter in acetonitrile at room temperature achieves exceptional para-selectivity (up to 99:1 ratio) [9]. The high regioselectivity results from hydrogen bonding interactions between the thioether byproduct and the phenolic substrate, which influences the approach of the brominating reagent [9].

The introduction of the methoxyethoxy group represents a critical step in the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol, requiring the formation of a C-O bond between the phenolic oxygen and the 2-methoxyethyl moiety. This transformation can be achieved through several synthetic approaches, each with distinct advantages and limitations.

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed method for introducing alkoxy groups into phenolic substrates [10]. This approach involves the reaction of a phenoxide ion with an appropriate alkyl halide, typically 2-methoxyethyl chloride or bromide, through an SN2 mechanism [10]. The reaction requires the generation of the phenoxide ion using a strong base such as sodium hydride or potassium carbonate in a polar aprotic solvent [10].

The reaction proceeds optimally at temperatures between room temperature and 80°C, with the choice of solvent significantly influencing both reaction rate and selectivity [10]. Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are frequently employed due to their ability to solvate the phenoxide ion while maintaining the nucleophilicity required for efficient substitution [10]. The reaction typically achieves high yields (80-95%) when conducted with primary alkyl halides, as secondary halides may undergo competing elimination reactions [10].

Direct Reaction with Ethylene Oxide Derivatives

An alternative approach involves the direct reaction of phenols with ethylene oxide derivatives, particularly 2-methoxyethanol or its activated forms [11]. This method can be conducted under basic conditions, where the phenoxide ion attacks the less substituted carbon of the ethylene oxide derivative [11]. The reaction typically requires elevated temperatures (150-200°C) and may involve the use of catalysts to improve the reaction rate and selectivity [11].

PhenoFluor-Mediated Coupling

A recently developed method utilizes PhenoFluor reagent for the direct coupling of phenols with alcohols to form ether bonds [12]. This approach involves the reaction of 4-bromophenol with 2-methoxyethanol in the presence of PhenoFluor and trimethylsilyl imidazole at 60°C [12]. The reaction demonstrates excellent functional group tolerance and can provide ethers that are challenging to obtain through conventional methods [12]. The mechanism involves the formation of tight ion pairs that facilitate the C-O bond formation while maintaining high selectivity [12].

Catalytic Williamson Ether Synthesis (CWES)

The catalytic Williamson ether synthesis represents a green approach for ether formation, utilizing high temperatures (>300°C) to activate weak alkylating agents [13]. This method allows the use of alcohols and carboxylic acid esters as alkylating agents, eliminating the need for alkyl halides [13]. The process operates as a homogeneous catalytic system using alkali metal salts as catalysts [13]. While primarily developed for industrial applications, this method offers advantages in terms of atom economy and reduced waste generation [13].

Alkoxymercuration Methods

Alkoxymercuration provides an alternative route for introducing alkoxy groups without the formation of carbocation intermediates [14]. This method involves the reaction of phenols with alkenes in the presence of mercury(II) acetate and the desired alcohol [14]. The reaction proceeds through a mercurinium ion intermediate, which is subsequently reduced with sodium borohydride to provide the desired ether [14]. This approach is particularly useful for avoiding rearrangements that may occur with carbocation-based methods [14].

Regioselectivity in Synthetic Pathways

Regioselectivity control represents a critical aspect in the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol, as the presence of multiple activating groups on the aromatic ring can lead to the formation of constitutional isomers. Understanding the electronic and steric factors that govern regioselectivity is essential for developing efficient synthetic routes.

Electronic Effects in Bromination

The regioselectivity of bromination in phenolic systems is primarily governed by the electronic properties of substituents already present on the aromatic ring [4]. The hydroxyl group in phenols is a strong ortho/para-directing group due to its electron-donating resonance effect [4]. However, the methoxyethoxy substituent also exerts directing effects, potentially leading to competing reaction pathways.

Computational studies using density functional theory have demonstrated that the regioselectivity follows the preferential order of para > ortho > meta for π-donor substituents [4]. The relative activation energies for different positions can be calculated, providing quantitative insights into the expected product distribution [4]. For 4-(2-methoxyethoxy)phenol, the position ortho to the hydroxyl group (position 2) is typically favored due to the combined electronic activation from both the hydroxyl and alkoxy groups [4].

Steric Considerations

While electronic effects primarily determine the intrinsic reactivity of different positions, steric factors can significantly influence the observed regioselectivity, particularly when bulky reagents or substrates are involved [9]. The methoxyethoxy group, with its extended alkyl chain, can create steric hindrance that affects the approach of brominating reagents [9].

The use of bulky sulfoxide promoters in TMSBr-mediated brominations exemplifies how steric effects can be leveraged to achieve high regioselectivity [9]. The large sulfoxide substituent creates a steric environment that favors attack at the para position relative to the hydroxyl group while disfavoring the sterically more crowded ortho position [9].

Solvent Effects on Regioselectivity

The choice of solvent can dramatically influence the regioselectivity of bromination reactions [15]. Studies on the bromination of phenols with various reagents have shown that the ortho:para ratio is greatly influenced by the solvent and the concentration of hydrogen bromide present in the reaction medium [15]. In chlorinated solvents, high ortho:para ratios are observed, which is better explained by an ionic mechanism rather than a radical pathway [15].

The mechanism of selectivity control involves the ability of certain reagents to act as efficient hydrogen bromide scavengers, which affects the concentration of protic species in the reaction medium [15]. This, in turn, influences the stability of intermediate complexes and the preferred reaction pathway [15].

pH-Dependent Regioselectivity

The pH of the reaction medium plays a crucial role in determining regioselectivity, particularly in aqueous or mixed aqueous-organic systems [7]. Studies have shown that optimal regioselectivity is achieved under mildly acidic conditions (pH 3-4), where the phenolic substrate exists primarily in its neutral form while maintaining sufficient electrophile reactivity [7].

The activation energy for bromination increases linearly with pH, indicating a higher energy barrier for the reaction under less acidic conditions [7]. This pH dependence can be exploited to fine-tune the regioselectivity by adjusting the reaction conditions to favor the desired substitution pattern [7].

Temperature Effects on Selectivity

Temperature control represents another important parameter for regioselectivity optimization [4]. Lower reaction temperatures generally favor higher regioselectivity, as the kinetic differences between competing reaction pathways become more pronounced [4]. However, extremely low temperatures may lead to reduced reaction rates and incomplete conversion.

The relationship between temperature and selectivity has been demonstrated in studies where electrophilic aromatic bromination at the lowest effective temperature displayed high para/ortho selectivity [4]. Higher temperatures tend to reduce positional selectivity as more collisions become effective, including those at less favored positions [4].

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol requires systematic investigation of multiple parameters to achieve optimal yield, selectivity, and process efficiency. The interconnected nature of these parameters necessitates a comprehensive approach to optimization.

Temperature Optimization

Temperature represents a critical parameter affecting both reaction rate and selectivity in the synthesis of brominated phenolic compounds [7]. For bromination reactions, the optimal temperature range typically falls between 20-60°C, balancing reasonable reaction rates with maintained regioselectivity [7]. Lower temperatures (0-25°C) often provide the highest selectivity but may require extended reaction times to achieve complete conversion [4].

The effect of temperature on ether formation reactions varies depending on the specific method employed. Williamson ether synthesis typically proceeds efficiently at room temperature to 80°C, while methods involving ethylene oxide derivatives may require elevated temperatures (150-200°C) to achieve satisfactory reaction rates [11]. The activation energy for these transformations can be determined through Arrhenius plot analysis, providing quantitative guidance for temperature selection [7].

Solvent Selection and Optimization

Solvent selection profoundly influences both the reaction mechanism and the observed selectivity in phenolic bromination and ether formation reactions [15]. For bromination reactions, the choice between polar protic and aprotic solvents affects the stability of intermediates and the preferred reaction pathway [15]. Acetonitrile and tetrahydrofuran have emerged as particularly effective solvents, providing good solvation of reactants while maintaining high selectivity [9].

The solvent effects on regioselectivity are particularly pronounced in bromination reactions, where the ortho:para ratio can vary significantly depending on the solvent system employed [15]. Chlorinated solvents tend to favor ortho substitution through ionic mechanisms, while more polar aprotic solvents generally provide better para selectivity [15]. The optimization process should consider not only the primary reaction outcome but also the ease of product isolation and purification [15].

Catalyst Loading and Selection

When catalytic systems are employed, the catalyst loading represents a crucial optimization parameter [13]. Studies on catalytic Williamson ether synthesis have shown that catalyst loadings of 5 mol% typically provide optimal results, balancing reaction efficiency with economic considerations [13]. Higher loadings may lead to increased side reactions, while lower loadings can result in incomplete conversion [13].

The selection of appropriate catalysts depends on the specific transformation being performed. For bromination reactions, Lewis acids such as aluminum tribromide can enhance reagent activity and selectivity [8]. In ether formation reactions, basic catalysts or phase-transfer catalysts may be employed to facilitate the reaction between phenoxide ions and alkyl halides [10].

Reaction Time and Kinetics

The optimization of reaction time requires understanding the kinetics of the specific transformation being studied [7]. For bromination reactions, the reaction typically reaches completion within 2-6 hours under optimized conditions, with longer reaction times potentially leading to over-bromination or side product formation [7]. Kinetic studies using techniques such as thin-layer chromatography or high-performance liquid chromatography can provide insights into the reaction progress and optimal stopping points [7].

The time-dependent selectivity changes should also be considered, as the initial kinetic selectivity may differ from the thermodynamic selectivity observed at longer reaction times [7]. This is particularly relevant for reactions where product isomerization or secondary reactions may occur [7].

pH Control and Buffer Systems

For reactions conducted in aqueous or mixed aqueous-organic media, pH control is essential for achieving optimal results [7]. The optimal pH range for phenolic bromination typically falls between 3-4, where the electrophilic reagent maintains sufficient reactivity while minimizing side reactions [7]. Buffer systems using acetate or phosphate buffers can provide stable pH control throughout the reaction [7].

The implementation of pH control requires careful consideration of the buffer capacity and the potential for buffer components to interfere with the reaction or product isolation [7]. Online pH monitoring may be necessary for large-scale applications to ensure consistent reaction conditions [7].

Stoichiometry Optimization

The stoichiometric ratio of reactants significantly affects both yield and selectivity in synthetic transformations [7]. For bromination reactions, slight excess of the brominating agent (1.1-1.5 equivalents) typically provides optimal results, ensuring complete conversion while minimizing the formation of polybrominated products [7]. Larger excesses may lead to over-bromination or increased waste generation [7].

In ether formation reactions, the stoichiometry of base, phenol, and alkylating agent must be carefully balanced to achieve high conversion while minimizing competing reactions such as elimination [10]. The use of excess base may be necessary to ensure complete deprotonation of the phenolic substrate [10].

Purification and Isolation Techniques

The purification and isolation of 2-Bromo-4-(2-methoxyethoxy)phenol requires careful selection of techniques appropriate for the specific physical and chemical properties of the target compound. The presence of both brominated aromatic and ether functionalities influences the purification strategy and the choice of optimal methods.

Recrystallization Methods

Recrystallization represents one of the most cost-effective and scalable purification methods for solid organic compounds [16]. For brominated phenolic compounds, the selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery yields [16]. Common recrystallization solvents for phenolic compounds include ethanol, methanol, and their mixtures with water [16].

The recrystallization process typically involves dissolving the crude product in a hot solvent, followed by controlled cooling to induce crystallization [16]. The temperature-dependent solubility of the target compound must be significantly different from that of impurities to achieve effective purification [16]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels (>99%) [16].

The choice of recrystallization solvent system can be optimized through systematic screening of different solvent combinations [16]. For 2-Bromo-4-(2-methoxyethoxy)phenol, mixed solvent systems such as ethanol-water or methanol-water may provide optimal results due to the amphiphilic nature of the compound [16]. The cooling rate during recrystallization can also influence crystal size and purity, with slower cooling generally producing larger, purer crystals [16].

Chromatographic Purification

Column chromatography provides excellent purification capabilities for complex mixtures and can achieve high purity levels (98-99.5%) [16]. The selection of stationary phase and mobile phase systems depends on the polarity and functional groups present in the target compound and impurities [16]. Silica gel chromatography is commonly employed for phenolic compounds, with mobile phases ranging from non-polar hexane-based systems to more polar ethyl acetate-methanol mixtures [16].

The optimization of chromatographic conditions requires consideration of factors such as column dimensions, flow rate, and gradient elution profiles [16]. Thin-layer chromatography (TLC) screening can be used to identify optimal mobile phase compositions before scaling up to preparative column chromatography [16]. The use of automated flash chromatography systems can improve reproducibility and reduce purification time [16].

For large-scale applications, preparative high-performance liquid chromatography (HPLC) may be employed to achieve the highest purity levels (99.5-99.9%) [16]. However, the high cost and limited throughput of preparative HPLC restrict its use to small-scale applications or when exceptionally high purity is required [16].

Distillation and Sublimation

Distillation can be an effective purification method for compounds with appropriate volatility and thermal stability [16]. The boiling point of 2-Bromo-4-(2-methoxyethoxy)phenol and its thermal stability must be evaluated to determine the feasibility of distillation purification [16]. Vacuum distillation may be necessary to reduce the distillation temperature and prevent thermal decomposition [16].

Sublimation represents an alternative purification method for compounds that exhibit sufficient vapor pressure at temperatures below their melting point [16]. This technique can achieve very high purity levels (99-99.5%) and is particularly useful for removing non-volatile impurities [16]. The sublimation conditions, including temperature and pressure, must be optimized to achieve efficient purification while maintaining product integrity [16].

Extraction and Washing Procedures

Liquid-liquid extraction can be employed for the initial purification of reaction mixtures, particularly for removing inorganic salts and highly polar or non-polar impurities [16]. The selection of extraction solvents depends on the relative solubilities of the target compound and impurities [16]. Common extraction systems for phenolic compounds include ethyl acetate-water and dichloromethane-water [16].

The pH of the aqueous phase can be adjusted to influence the extraction efficiency of phenolic compounds [16]. Under basic conditions, phenolic compounds may be extracted into the aqueous phase as phenoxide ions, allowing for selective separation from neutral impurities [16]. Subsequent acidification can then extract the phenolic product back into the organic phase [16].

Crystallization from Reaction Mixtures

Direct crystallization from reaction mixtures can provide an efficient purification method when the target compound has appropriate solubility characteristics [16]. This approach eliminates the need for intermediate isolation steps and can be particularly effective for large-scale synthesis [16]. The reaction solvent and temperature can be optimized to favor crystallization of the pure product while keeping impurities in solution [16].

The use of anti-solvent addition can induce crystallization by reducing the solubility of the target compound [16]. Common anti-solvents for phenolic compounds include water for organic solvents and non-polar solvents for polar reaction media [16]. The rate of anti-solvent addition and the final solvent composition must be optimized to achieve high purity and good recovery yields [16].

Specialized Purification Techniques

For compounds containing phenolic groups with molecular weights above 500 g/mol, specialized purification techniques may be required [16]. Immobilization of phenolic compounds on activated resins can provide an effective purification method when traditional techniques are not suitable [16]. The use of brominated Wang resin has been demonstrated for the purification of high molecular weight phenolic compounds [16].

Soxhlet extraction can be employed for the efficient removal of impurities from solid products [16]. This technique involves continuous extraction with hot solvent and can be particularly effective for removing trace impurities that are soluble in the extraction solvent [16]. The choice of extraction solvent and extraction time must be optimized to achieve complete impurity removal while maintaining product integrity [16].

Scale-up and Industrial Production Methods

The scale-up of 2-Bromo-4-(2-methoxyethoxy)phenol synthesis from laboratory to industrial scale requires comprehensive consideration of process safety, economic viability, and environmental impact. The transition from batch sizes of milligrams to tonnes necessitates fundamental changes in reaction engineering, equipment design, and process control strategies.

Process Development and Scale-up Considerations

The scale-up process typically progresses through well-defined stages: laboratory scale (10-100 mg), pilot scale (1-100 g), demonstration scale (1-100 kg), and commercial scale (1-1000 tonnes) [17]. Each stage presents unique challenges and requires specific equipment and safety considerations [17]. The development of block flow diagrams (BFDs) and process flow diagrams (PFDs) is essential for understanding the overall process and identifying potential bottlenecks [17].

Heat transfer considerations become increasingly important at larger scales, as the surface area to volume ratio decreases [17]. For exothermic bromination reactions, effective heat removal is crucial to prevent runaway reactions and maintain product selectivity [17]. The design of appropriate heat exchange systems, including jacketed reactors and external heat exchangers, is essential for safe and efficient operation [17].

Mass transfer limitations may also become significant at industrial scale, particularly for heterogeneous reactions involving solid catalysts or two-phase systems [17]. The design of appropriate mixing systems and reactor configurations is necessary to ensure adequate mass transfer rates and uniform reaction conditions [17].

Industrial Reactor Design and Operation

The selection of appropriate reactor types depends on the specific reaction characteristics and scale requirements [17]. For bromination reactions, continuous stirred-tank reactors (CSTRs) are commonly employed due to their excellent mixing characteristics and temperature control capabilities [17]. The reactor design must account for the corrosive nature of brominating agents and the need for appropriate materials of construction [17].

Continuous flow reactors offer advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and reduced capital costs [18]. The development of continuous flow processes for bromination reactions has demonstrated significant improvements in safety and efficiency compared to batch processes [18]. The in-situ generation of brominating agents in continuous flow systems eliminates the need for storage and handling of hazardous bromine [18].

The integration of multiple reaction steps in a single reactor system can improve overall process efficiency and reduce capital costs [18]. For the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol, the sequential bromination and ether formation steps may be conducted in a multi-stage reactor system with intermediate separation and purification steps [18].

Process Safety and Risk Assessment

Industrial production of brominated compounds requires comprehensive safety assessment and risk management procedures [17]. The handling of bromine and brominating agents presents significant safety hazards, including toxicity, corrosivity, and reactivity concerns [18]. The development of appropriate safety systems, including emergency shutdown procedures and containment systems, is essential for safe operation [17].

Process hazard analysis (PHA) and quantitative risk assessment (QRA) techniques should be employed to identify potential hazards and develop appropriate mitigation strategies [17]. The use of inherently safer design principles, such as the elimination of hazardous intermediates and the use of less hazardous reagents, can significantly reduce overall process risks [17].

The implementation of process safety management systems, including regular safety audits and training programs, is essential for maintaining safe operation throughout the plant lifecycle [17]. The development of detailed operating procedures and emergency response plans is crucial for ensuring safe and efficient operation [17].

Economic Optimization and Cost Analysis

The economic viability of industrial production depends on multiple factors, including raw material costs, energy consumption, capital investment, and operating expenses [17]. The optimization of reaction conditions and process design can significantly impact the overall economics of the process [17]. The use of less expensive raw materials and more efficient catalysts can reduce operating costs [17].

The development of accurate cost models is essential for evaluating the economic feasibility of different process options [17]. These models should include all relevant costs, including raw materials, utilities, labor, maintenance, and capital depreciation [17]. The use of process simulation software can facilitate the development of accurate cost estimates and enable optimization of process conditions [17].

The economics of scale-up are often favorable due to the reduced per-unit capital and operating costs at larger scales [17]. However, the initial capital investment for industrial-scale facilities can be substantial, requiring careful financial planning and risk assessment [17].

Environmental Considerations and Waste Management

Industrial production of brominated compounds generates various waste streams that require appropriate treatment and disposal [17]. The development of waste minimization strategies and recycling programs can significantly reduce environmental impact and operating costs [17]. The recovery and recycling of solvents and catalysts can improve both economic and environmental performance [17].

The treatment of brominated waste streams may require specialized techniques due to their potential persistence and bioaccumulation [17]. The development of appropriate waste treatment processes, including biological treatment and advanced oxidation processes, is essential for meeting environmental regulations [17].

The implementation of environmental management systems, including regular monitoring and reporting, is essential for ensuring compliance with environmental regulations [17]. The development of life cycle assessment (LCA) studies can provide valuable insights into the overall environmental impact of the production process [17].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol represents a critical aspect of modern synthetic methodology development. These approaches aim to reduce environmental impact, improve atom economy, and enhance process sustainability while maintaining high efficiency and selectivity.

Solvent-Free and Aqueous Methodologies

The development of solvent-free reaction conditions represents a significant advancement in green chemistry applications [19]. For bromination reactions, neat conditions can eliminate the need for organic solvents, reducing waste generation and improving atom economy [19]. However, mass transfer limitations and heat dissipation challenges must be addressed through appropriate reaction engineering [19].

Aqueous media provides an environmentally benign alternative for many synthetic transformations [20]. The development of water-compatible brominating systems has enabled the conduct of bromination reactions in aqueous or mixed aqueous-organic solvents [20]. The use of water as a reaction medium offers advantages including reduced toxicity, improved safety, and simplified product isolation [20].

The scalability of aqueous reactions has been demonstrated in the synthesis of substituted phenols, where gram-scale reactions can be conducted at room temperature with one-minute reaction times [20]. The elimination of organic solvents in these processes significantly reduces environmental impact and operating costs [20].

Continuous Flow and Microreactor Technology

Continuous flow chemistry offers significant advantages for implementing green chemistry principles in brominated compound synthesis [18]. The high surface-to-volume ratio of microreactors provides excellent heat and mass transfer characteristics, enabling precise control of reaction conditions and improved safety [18]. The reduced reagent inventory in flow systems minimizes the risk of runaway reactions and reduces waste generation [18].

The in-situ generation of brominating agents in continuous flow systems eliminates the need for storage and handling of hazardous bromine [18]. The integration of generation, reaction, and quenching steps in a single flow system provides inherent safety advantages and reduces the potential for accidental bromine release [18]. The quenching of unreacted bromine before the reaction mixture leaves the system ensures that minimal hazardous material is present at any given time [18].

The versatility of continuous flow systems has been demonstrated through the successful bromination of various industrially relevant substrates, including 2,4,6-tribromophenol and other flame retardants [18]. The scalability of flow processes enables efficient production while maintaining the safety and environmental advantages of the technology [18].

Catalytic and Atom-Economical Approaches

The development of catalytic systems for bromination reactions can significantly improve atom economy and reduce waste generation [21]. The use of catalytic amounts of molybdophosphoric acid or phosphotungstic acid supported on silica has been demonstrated for oxidative bromination reactions [21]. These systems utilize potassium bromide and hydrogen peroxide as primary reagents, generating bromine in situ and eliminating the need for molecular bromine [21].

The implementation of recyclable catalysts represents another important aspect of green chemistry [21]. Heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times, reducing catalyst consumption and waste generation [21]. The stability and reusability of these catalysts are crucial factors in their practical implementation [21].

Atom-economical approaches to ether formation have been developed through direct coupling reactions that minimize byproduct formation [12]. The use of PhenoFluor reagent enables the direct coupling of phenols with alcohols without the need for alkyl halides, improving atom economy and reducing waste generation [12]. The operational simplicity of these methods makes them attractive for large-scale implementation [12].

Renewable Feedstocks and Bio-based Synthesis

The utilization of renewable feedstocks represents a fundamental principle of green chemistry [19]. The development of bio-based synthetic routes for phenolic compounds can significantly reduce the environmental impact of chemical production [19]. The use of lignin-derived phenolic compounds as starting materials provides a renewable alternative to petroleum-based feedstocks [19].

The integration of biotechnology with chemical synthesis offers opportunities for developing more sustainable processes [19]. Enzymatic methods for phenolic compound modification, including selective bromination and ether formation, can operate under mild conditions and with high selectivity [19]. The development of engineered enzymes with enhanced stability and activity can expand the scope of biotechnological applications [19].

Waste Minimization and Circular Economy Principles

The implementation of waste minimization strategies requires comprehensive consideration of the entire synthetic process [19]. The development of one-pot synthetic procedures can reduce the number of isolation and purification steps, thereby minimizing waste generation [19]. The integration of multiple synthetic transformations in a single reaction vessel can improve overall process efficiency [19].

The recovery and recycling of reagents and solvents represent important aspects of waste minimization [19]. The development of appropriate separation and purification techniques for reagent recovery can significantly reduce operating costs and environmental impact [19]. The use of distillation, crystallization, and extraction techniques for reagent recovery must be optimized for each specific application [19].

The implementation of circular economy principles involves the design of processes that minimize waste generation and maximize resource utilization [19]. The development of closed-loop processes, where waste streams from one step serve as feedstocks for another, can significantly improve overall process sustainability [19]. The integration of waste treatment and recycling systems into the overall process design is essential for achieving circular economy objectives [19].

Life Cycle Assessment and Sustainability Metrics

The evaluation of green chemistry approaches requires comprehensive assessment of their environmental impact throughout the entire lifecycle [19]. Life cycle assessment (LCA) studies provide quantitative analysis of environmental impacts, including energy consumption, greenhouse gas emissions, and waste generation [19]. The development of appropriate sustainability metrics enables the comparison of different synthetic approaches and the identification of optimization opportunities [19].

The implementation of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, provides quantitative measures of process sustainability [19]. These metrics can be used to evaluate the effectiveness of different green chemistry approaches and guide process optimization efforts [19]. The integration of these metrics into process design and optimization workflows is essential for achieving sustainable chemical production [19].